Synthetic Yield and Efficiency: Quantitative Comparison of Reduction Pathways to 1-Phenyl-2-azaspiro[3.5]nonane
The compound is synthesized from 3-phenyl-2-azaspiro[3.5]nonan-1-one via lithium aluminum hydride (LiAlH₄) reduction with trimethylsilyl chloride in tetrahydrofuran over 48 hours, achieving an isolated yield of 84% [1]. This represents a well-characterized, moderate-yield transformation from a readily accessible ketone precursor. In contrast, an alternative one-step synthesis using adapted Vilsmeier conditions reportedly achieves quantitative yield, though this method lacks full experimental detail in publicly accessible literature [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 84% isolated yield |
| Comparator Or Baseline | Alternative one-step Vilsmeier protocol: quantitative yield (claimed) |
| Quantified Difference | Vilsmeier method claims superior yield but requires different starting materials and reaction conditions |
| Conditions | Target compound method: LiAlH₄, TMSCl, THF, 48h [1]; Comparator method: adapted Vilsmeier conditions [2] |
Why This Matters
For procurement decisions involving multi-step synthetic campaigns, the 84% reduction yield provides a benchmark for route feasibility assessment and cost-of-goods estimation.
- [1] Chalyk BA, et al. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chem Eur J. 2018;24:4747-4751. View Source
- [2] Jaster J, Dressler E, Geitner R, Groß GA. 1-Phenyl-2-azaspiro[3.5]nonane. Molbank. 2023;2023(2):M1654. View Source
